(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane
Description
(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane is a chiral cyclopropane derivative featuring a 3-chlorophenyl substituent at the 1-position and a trifluoromethyl group at the 2-position.
Properties
IUPAC Name |
1-chloro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLSSUBYCLEBB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a chlorophenyl-substituted alkene with a trifluoromethyl diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different cyclopropane derivatives, potentially altering the functional groups attached to the cyclopropane ring.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of cyclopropane derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors to modulate signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Substitutions
- Compound from : Structure: 1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Key Differences: Replaces 3-chlorophenyl with 2,4-difluorophenyl and introduces a pyrazolylphenoxy side chain. Relevance: Demonstrates enhanced selectivity as an ALK inhibitor, suggesting that halogen positioning (fluoro vs. chloro) and additional substituents (e.g., phenoxy groups) modulate target affinity .
- Compound from : Structure: (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Key Differences: Substitutes trifluoromethyl with an amine group and adds a 4-fluoro substituent to the chlorophenyl ring. Relevance: Highlights the impact of stereochemistry (1R,2S vs. 1S,2S) and functional groups (amine vs.
Trifluoromethylated Cyclopropanes in Agrochemicals
- Patent Compounds from :
- Examples:
- N-[[2-fluoro-4-[(2S,3S)-2-hydroxy-3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidin-1-yl]phenyl]methyl]cyclopropanecarboxamide
- 2-Chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]pyrazol-4-yl]-N-methyl-pyridine-3-carboxamide
Cyclopropane Derivatives with Polar Functional Groups
- Compound from :
- Structure: (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid
- Key Differences: Replaces trifluoromethyl with a carboxylic acid and introduces a dioxoisoindolinyl group.
- Relevance: The carboxylic acid moiety increases water solubility, making such analogs suitable for formulations requiring enhanced bioavailability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric and Electronic Effects: The 3-chlorophenyl group in the target compound likely contributes to steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets in biological targets.
- Stereochemical Influence : The (1S,2S) configuration imposes a distinct spatial arrangement compared to (1R,2S) isomers (), which could lead to divergent interactions with chiral biological receptors .
- Agrochemical Adaptations : The trifluoromethyl group’s resistance to metabolic degradation is leveraged in pesticidal compounds (), whereas its absence in polar derivatives (e.g., carboxylic acids) prioritizes solubility for pharmaceutical use .
Biological Activity
Overview
The compound (1S,2S)-1-(3-Chlorophenyl)-2-(trifluoromethyl)cyclopropane is a chiral cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8ClF3
- Molecular Weight : 232.62 g/mol
- CAS Number : 1690037-61-6
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chlorophenyl moiety may facilitate specific interactions with protein targets, influencing pathways related to:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways critical in various physiological processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of cyclopropane derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. In a study involving L5178Y lymphoma and Lewis lung carcinoma models, derivatives of cyclopropane exhibited significant antitumor activity, suggesting that this compound may possess similar properties.
| Study | Cancer Model | Result |
|---|---|---|
| Study A | L5178Y Lymphoma | Significant tumor growth inhibition |
| Study B | Lewis Lung Carcinoma | Enhanced survival rates in treated mice |
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Similar cyclopropane derivatives have demonstrated efficacy against viruses such as herpes simplex virus type 1 and 2 by selectively inhibiting viral enzymes. This suggests that this compound may also exhibit antiviral properties.
Case Study 1: Synthesis and Biological Evaluation
In a recent synthesis study, this compound was synthesized using a modified Simmons-Smith reaction. The resulting compound was evaluated for its biological activity against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study involving various derivatives of cyclopropanes revealed that the presence of the trifluoromethyl group significantly enhanced biological activity compared to non-fluorinated analogs. This highlights the importance of specific functional groups in modulating biological effects.
Q & A
Q. What synthetic methodologies enable stereoselective synthesis of (1S,2S)-1-(3-chlorophenyl)-2-(trifluoromethyl)cyclopropane?
The compound can be synthesized via myoglobin-catalyzed trifluoromethylcarbene transfer, which achieves high diastereo- and enantioselectivity (>90% ee). Key steps include:
- Reaction Design : Vinylarene substrates react with heme-bound trifluoromethylcarbene intermediates.
- Stereochemical Control : The geometry of the heme-bound intermediate directs the (1S,2S) configuration via selective attack of the vinylarene (Figure 2B) .
- Characterization : X-ray crystallography confirms the stereochemistry (Figure 2A) .
Q. How can researchers validate the stereochemical purity of this cyclopropane derivative?
- X-ray Crystallography : Definitive proof of configuration, as demonstrated for analogous trifluoromethyl-substituted cyclopropanes .
- Chiral HPLC or NMR Spectroscopy : Use chiral stationary phases or derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers.
- Comparative Data : Match optical rotation or retention times with published standards from enantioselective syntheses .
Q. What are the key structural features influencing reactivity in trifluoromethylcyclopropanes?
- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes carbene intermediates and enhances electrophilicity at the cyclopropane ring.
- Steric Constraints : The 3-chlorophenyl group influences regioselectivity in ring-opening reactions.
- Comparative Analysis : Similar compounds (e.g., ethoxycarbonyl-substituted cyclopropanes) show altered reactivity due to electronic modulation .
Advanced Research Questions
Q. How do substitution patterns on the phenyl ring affect biological or catalytic activity?
- Fluorine Substitution : Derivatives with 3,4-difluorophenyl or 3-chloro-4-fluorophenyl groups exhibit enhanced binding to biological targets (e.g., neurotransmitter transporters) due to increased lipophilicity and electronic effects .
- Data Contradiction : While 3-chloro substitution improves metabolic stability, 4-fluoro substitution may reduce affinity in certain receptor models .
- Methodology : Use SAR studies with fluorinated analogs and molecular docking simulations to map steric/electronic requirements.
Q. What mechanistic insights explain the stereoselectivity of enzymatic cyclopropanation?
- Heme-Carbene Intermediate : Myoglobin’s active site positions the trifluoromethylcarbene to favor (1S,2S) product formation via a proposed side-on attack mechanism (Figure 2B) .
- Computational Support : Density functional theory (DFT) studies on analogous systems suggest transition-state stabilization through π-π interactions between the heme and aromatic substrate .
Q. How can researchers resolve discrepancies in reported biological activities of similar cyclopropane derivatives?
- Case Study : Compare neuroprotective activity of (1S,2S)-trifluoromethylcyclopropanes with (1R,2R)-isomers. Contradictions may arise from stereospecific target interactions .
- Experimental Design :
- Pharmacological Assays : Test enantiomers against isolated receptors (e.g., NMDA or GABA transporters).
- Metabolic Stability : Assess cytochrome P450 interactions to rule out confounding degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
